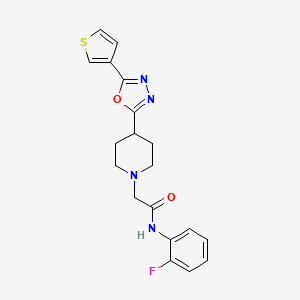

N-(2-fluorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Description

N-(2-fluorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a piperidine ring and a 2-fluorophenylacetamide moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in drug design . The 2-fluorophenyl group may influence bioavailability and target binding through steric and electronic effects .

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2S/c20-15-3-1-2-4-16(15)21-17(25)11-24-8-5-13(6-9-24)18-22-23-19(26-18)14-7-10-27-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGJWFCQUHJQRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the fluorophenyl group, followed by the introduction of the piperidinyl and thiophenyl-oxadiazole segments. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: On an industrial scale, the production of this compound requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and 1,3,4-oxadiazole moieties are susceptible to hydrolysis under acidic or basic conditions:

Hydrolysis of the acetamide group yields a carboxylic acid and aniline derivatives, while the oxadiazole ring opens to generate hydrazide intermediates .

Nucleophilic Substitution Reactions

The fluorine atom on the 2-fluorophenyl group and the piperidine nitrogen participate in nucleophilic substitutions:

The electron-withdrawing fluorine facilitates aromatic substitution, while the piperidine nitrogen undergoes alkylation or acylation to modify pharmacokinetic properties .

Catalytic Coupling Reactions

The thiophene and oxadiazole rings enable cross-coupling reactions:

These reactions diversify the compound’s aromatic systems, enabling structure-activity relationship (SAR) studies .

Reductive and Oxidative Modifications

The thiophene sulfur and oxadiazole nitrogen are redox-active sites:

Oxidation of the thiophene ring introduces sulfoxide/sulfone groups, while N-oxidation alters electronic properties .

Cycloaddition and Ring-Formation Reactions

The oxadiazole moiety participates in [3+2] cycloadditions:

| Reaction Type | Reagents | Conditions | Products | Reference |

|---|---|---|---|---|

| Click Chemistry | CuI, Sodium ascorbate | DMSO/H₂O, 25°C, 6 hours | Triazole-linked conjugates for targeted drug delivery |

This enables bioconjugation or prodrug strategies to enhance bioavailability .

Key Mechanistic Insights

-

Acid/Base Sensitivity : The oxadiazole ring’s stability decreases under prolonged acidic conditions due to protonation at N4, facilitating ring-opening .

-

Steric Effects : Bulky substituents on the piperidine ring hinder nucleophilic substitutions at the acetamide group .

-

Electronic Effects : Electron-deficient thiophene enhances electrophilic aromatic substitution at the 3-position .

This compound’s reactivity profile underscores its versatility as a scaffold for developing therapeutics targeting enzyme inhibition or receptor modulation.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by:

- Fluorophenyl Group : Enhances lipophilicity and biological activity.

- Piperidine Ring : Known for its role in various pharmacological properties.

- Oxadiazole and Thiophene Moieties : Contribute to the compound's diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. For instance, derivatives similar to N-(2-fluorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide have shown effectiveness against various bacterial strains:

- Antibacterial Activity : Studies have demonstrated that related compounds are effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The oxadiazole scaffold has been associated with anticancer properties. Research findings suggest that derivatives can selectively inhibit cancer cell lines:

- Inhibition of Carbonic Anhydrases : Certain derivatives have shown selective inhibition of human carbonic anhydrases (hCA), which are implicated in cancer progression .

Other Pharmacological Activities

Compounds similar to this compound have been explored for additional therapeutic applications:

- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties due to structural similarities with known anti-inflammatory agents .

- Analgesic Effects : Research has suggested possible analgesic activity, making it a candidate for pain management therapies .

Study 1: Antimicrobial Activity Evaluation

A study evaluated a series of oxadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with piperidine moieties exhibited enhanced antibacterial activity against S. aureus compared to standard antibiotics .

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that certain derivatives of the oxadiazole scaffold displayed significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types .

Study 3: Structure–Activity Relationship Analysis

Research focusing on the structure–activity relationship (SAR) of oxadiazole derivatives highlighted that modifications in the thiophene and piperidine groups significantly influenced biological activity. This underscores the importance of structural optimization in drug design .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound can be categorized based on variations in the oxadiazole substituents, piperidine/piperazine modifications, and acetamide functionalization. Below is a comparative analysis:

Structural Analogs with Oxadiazole-Thiophene Moieties

- N-(2-chloro-5-fluorophenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide (P162-0508) Structure: Retains the thiophen-3-yl-oxadiazole core but replaces the piperidine ring with a simpler acetamide linkage. Molecular Weight: 337.76 g/mol (lower than the target compound due to absence of piperidine).

N-(4-fluorophenyl)-2-((5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (5d)

- Structure : Substitutes thiophene with a 5-bromobenzofuran group, enhancing hydrophobicity and steric bulk. The 4-fluorophenyl group differs in substitution position from the target compound.

- Activity : Exhibits tyrosinase inhibition (IC₅₀ = 0.98 ± 0.11 µM), attributed to the bromobenzofuran’s electron-withdrawing effects .

Piperidine/Piperazine-Based Analogs

- 2-[4-(2,6-difluorobenzyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide (899713-87-2)

Triazole and Indole Derivatives

N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide (54)

N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)

Key Findings and Implications

- Solubility: The piperidine ring likely improves aqueous solubility relative to non-cyclic analogs like P162-0508 .

Biological Activity

N-(2-fluorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, including case studies and data tables to illustrate its efficacy.

The compound has the following chemical characteristics:

- Molecular Formula : C19H19FN4O2S

- Molecular Weight : 386.4 g/mol

These properties are crucial for understanding the compound's interactions at the molecular level and its potential therapeutic applications .

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazole, which is part of the structure of this compound, exhibit various biological activities. Notably, these derivatives have shown significant antimicrobial properties against a range of pathogens.

Antimicrobial Activity

A study highlighted the antimicrobial properties of 1,3,4-oxadiazole derivatives. For instance:

- Antibacterial Activity : Compounds with similar structures demonstrated strong to moderate effects against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 8 µg/mL .

- Antifungal and Antitubercular Activity : Some derivatives exhibited good antifungal activity and were effective against drug-resistant strains of Mycobacterium tuberculosis .

Anticancer Activity

The compound's structural components suggest potential anticancer activity:

- Mechanism of Action : Molecular docking studies have indicated that oxadiazole derivatives can interact with specific proteins involved in cancer cell proliferation. For example, compounds similar to this compound showed promising results in inhibiting cancer cell lines such as MCF-7 and HeLa .

Case Studies

Several studies provide insights into the effectiveness of related compounds:

Study 1: Antimicrobial Evaluation

A recent study evaluated various oxadiazole derivatives for their antimicrobial efficacy. The most active derivative achieved an MIC value as low as 0.22 µg/mL against Staphylococcus aureus, indicating strong bactericidal properties .

Study 2: Anticancer Potential

In vitro studies on compounds containing the oxadiazole ring demonstrated significant cytotoxicity against cancer cell lines. For instance, one derivative showed an IC50 value of 0.65 µM against MCF-7 cells, suggesting it could be a candidate for further development as an anticancer agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.